molecular formula C12H19NO4 B3047431 (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1393537-80-8

(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B3047431
CAS No.: 1393537-80-8
M. Wt: 241.28
InChI Key: ITNAYTUVWAOJPY-SXMVTHIZSA-N
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Description

(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28. The purity is usually 95%.
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Properties

IUPAC Name

(1R,3S,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNAYTUVWAOJPY-SXMVTHIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](N([C@@H]1C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111336
Record name 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393537-80-8
Record name 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393537-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic structure that features a nitrogen atom within its ring. This unique stereochemistry and functional groups contribute to its potential biological activities. The compound is classified as a bicyclic amine and is notable for its structural characteristics that may influence its pharmacological properties.

Structural Features

The compound's structure includes:

  • Bicyclic Amine Framework : This contributes to its reactivity and potential interactions with biological systems.
  • tert-butoxycarbonyl Group : Commonly used as a protecting group in organic synthesis, this moiety may also affect the compound's biological activity.
  • Carboxylic Acid Functionality : Essential for various biochemical interactions, this group plays a critical role in the compound's pharmacodynamics.

Biological Activity

Research into the specific biological effects of this compound is still limited, but preliminary findings suggest several areas of interest:

  • Antimicrobial Activity : Compounds with similar bicyclic structures have demonstrated antibacterial properties. For instance, Bicyclomycin, a bicyclic amine, has shown significant antibacterial activity against various strains of bacteria.
  • Anti-inflammatory Effects : Similar compounds like Pseudopterosin exhibit anti-inflammatory properties, indicating that this compound may also possess such effects due to its structural similarities.
  • Neuroactivity : Bicyclic alkaloids such as Gelsemine are known for their neurotoxic effects; thus, there may be potential for neuroactive properties in this compound as well.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its possible applications:

  • Synthesis and Characterization : A scalable synthesis method has been developed that allows for the production of this compound with high purity and yield. This method involves careful control of reaction conditions to ensure optimal outcomes .
  • Comparative Analysis : A comparative analysis with structurally similar compounds reveals that the unique stereochemistry of this compound may lead to distinct biological interactions not observed in other compounds.

Potential Applications

The potential applications of this compound include:

  • Pharmaceutical Development : Due to its promising biological activity profiles, there is an avenue for further exploration in drug development.
  • Biochemical Research : Understanding how this compound interacts within biological systems could lead to novel therapeutic strategies.

Comparative Table of Related Compounds

Compound NameStructure TypeNotable Activity
BicyclomycinBicyclic AmineAntibacterial
PseudopterosinBicyclic TerpeneAnti-inflammatory
GelsemineBicyclic AlkaloidNeurotoxic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.